Cas no 484654-44-6 ((1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol)

(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol is a chiral cyclopropane derivative featuring a pyridinyl substituent and a hydroxymethyl group. Its stereospecific (1R,2S) relative configuration and functionalized cyclopropane ring make it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The pyridine moiety enhances its utility as a ligand or building block in metal-catalyzed reactions, while the hydroxymethyl group offers further derivatization potential. The compound’s rigid cyclopropane structure contributes to its stability and conformational constraints, which can be advantageous in drug design for modulating biological activity. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol structure
484654-44-6 structure
Product Name:(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol
CAS No:484654-44-6
MF:C9H11NO
MW:149.189742326736
CID:822287
PubChem ID:57345853
Update Time:2025-10-28

(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol Chemical and Physical Properties

Names and Identifiers

    • (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol
    • Cyclopropanemethanol, 2-(3-pyridinyl)-, (1R,2S)-rel- (9CI)
    • [(1R,2S)-2-pyridin-3-ylcyclopropyl]methanol
    • CYCLOPROPANEMETHANOL, 2-(3-PYRIDINYL)-, (1R,2S)-REL-
    • Inchi: 1S/C9H11NO/c11-6-8-4-9(8)7-2-1-3-10-5-7/h1-3,5,8-9,11H,4,6H2/t8-,9+/m0/s1
    • InChI Key: QWHJXGUAMZXBPC-DTWKUNHWSA-N
    • SMILES: OC[C@@H]1C[C@@H]1C1C=NC=CC=1

Computed Properties

  • Exact Mass: 149.084063974g/mol
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • Density: 1.154±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 282.4±13.0 ºC (760 Torr),
  • Flash Point: 124.6±19.8 ºC,
  • Solubility: Slightly soluble (27 g/l) (25 º C),

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(1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:484654-44-6)Cyclopropanemethanol, 2-(3-pyridinyl)-, (1R,2S)-rel- (9CI)
Order Number:sfd10902
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
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Additional information on (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol

Compound CAS No 484654-44-6: (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol

The compound (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol (CAS No 484654-44-6) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with a pyridine moiety and a hydroxymethyl group. The stereochemistry of the molecule, specifically the (1R,2S) configuration, plays a crucial role in its properties and applications.

Recent studies have highlighted the importance of (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol in medicinal chemistry. Researchers have explored its potential as a lead compound for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways. The pyridine ring, known for its aromaticity and electron-withdrawing properties, contributes to the molecule's ability to interact with various biological targets. Meanwhile, the cyclopropane ring introduces strain and rigidity, which can enhance selectivity and binding affinity.

One of the most promising applications of this compound is in the field of enzyme inhibition. Studies have shown that (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol can act as a potent inhibitor of certain proteases and kinases. This makes it a valuable tool in the development of anti-inflammatory and anti-cancer drugs. The stereochemistry of the molecule is particularly important in determining its inhibitory activity, as it influences the spatial arrangement required for effective binding to enzyme active sites.

In addition to its medicinal applications, (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol has also been studied for its role in organic synthesis. Its unique structure makes it an excellent building block for constructing more complex molecules with diverse functionalities. Recent advancements in asymmetric synthesis have enabled researchers to efficiently synthesize this compound with high enantiomeric excess, further enhancing its utility in both academic and industrial settings.

The synthesis of (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol involves a multi-step process that combines principles from stereochemistry and catalytic chemistry. One common approach involves the use of palladium-catalyzed cross-coupling reactions to construct the pyridine-cyclopropane linkage. The stereochemistry is carefully controlled during these reactions to ensure the desired (1R,2S) configuration is achieved.

From an environmental perspective, (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol has been evaluated for its biodegradability and eco-toxicity. Initial studies suggest that it has low toxicity to aquatic organisms under standard test conditions. However, further research is needed to fully understand its environmental impact and ensure sustainable practices during its production and use.

In conclusion, (1R,2S)-rel-2-(3-Pyridinyl)-cyclopropanemethanol (CAS No 484654-44-6) is a versatile compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure and stereochemistry make it a valuable tool for developing new drugs and advanced materials. As research continues to uncover its full range of applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:484654-44-6)Cyclopropanemethanol, 2-(3-pyridinyl)-, (1R,2S)-rel- (9CI)
sfd10902
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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